![molecular formula C16H23NO3 B2835282 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide CAS No. 449793-87-7](/img/structure/B2835282.png)
2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been studied for their potential therapeutic applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenoxy acetamides can generally be synthesized through various chemical techniques . The specific method would depend on the desired substitutions and functional groups.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of its functional groups. For example, the ether group might undergo reactions such as cleavage under acidic conditions, and the amide group might undergo hydrolysis or reduction .Applications De Recherche Scientifique
Hemoglobin Modulation : Research by Randad et al. (1991) explored the design and synthesis of compounds structurally related to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide, demonstrating their potential as allosteric modifiers of hemoglobin. These compounds could decrease the oxygen affinity of human hemoglobin A, indicating potential applications in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).
Environmental Toxicology and Herbicide Metabolism : Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and their metabolites, including compounds similar to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide, in human and rat liver microsomes. This study provides insights into the metabolism of these herbicides and their potential environmental and health implications (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Synthesis and Characterization : The synthesis and characterization of various substituted acetamides related to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide have been explored in several studies. For instance, research by Pukhalskaya et al. (2010) on substituted N-(silatran-1-ylmethyl)acetamides and by Mindl et al. (1999) on base-catalyzed hydrolysis and cyclization of substituted acetamide oximes provide valuable insights into the chemical properties and potential applications of these compounds (Pukhalskaya et al., 2010); (Mindl, Kaválek, Straková, & Štěrba, 1999).
Pharmacology and Cancer Research : In pharmacological research, compounds structurally related to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide have been investigated for their potential in treating diseases such as cancer. Panchal, Rajput, and Patel (2020) synthesized oxadiazole derivatives and evaluated them as inhibitors for small lung cancer, highlighting the potential of these compounds in cancer therapy (Panchal, Rajput, & Patel, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)13-5-7-14(8-6-13)20-11-16(18)17-10-15-4-3-9-19-15/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXZWEGLIOELQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

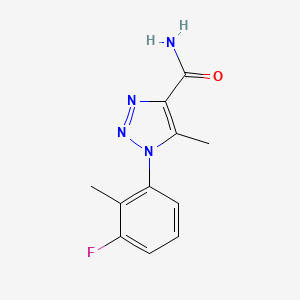

![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2835202.png)
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine](/img/structure/B2835206.png)
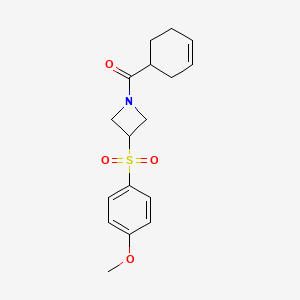
![Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride](/img/structure/B2835210.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2835211.png)

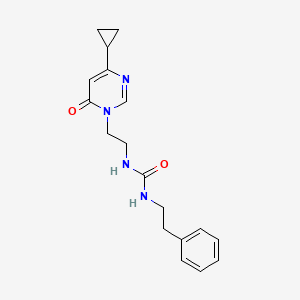
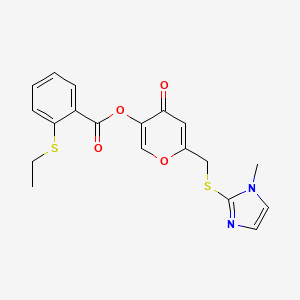
![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2835217.png)
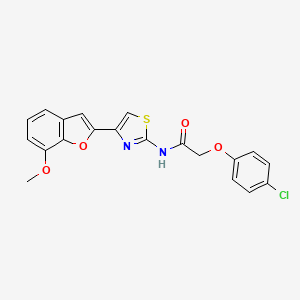
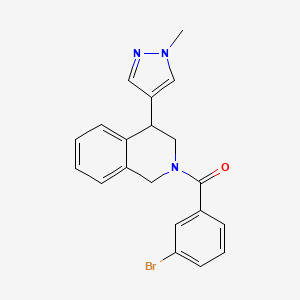
![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2835222.png)